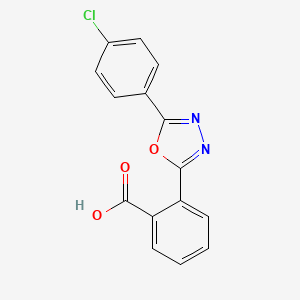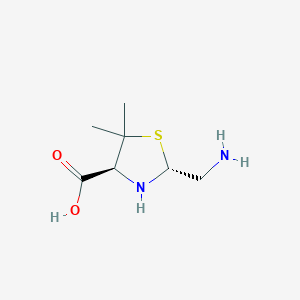
2-(carboxymethyl)oxirane-2,3-dicarboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(carboxymethyl)oxirane-2,3-dicarboxylic acid is an organic compound with the molecular formula C6H6O7 It is known for its unique structure, which includes an oxirane ring (a three-membered cyclic ether) and three carboxylic acid groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(carboxymethyl)oxirane-2,3-dicarboxylic acid typically involves the epoxidation of maleic acid derivatives. One common method is the reaction of maleic anhydride with hydrogen peroxide in the presence of a catalyst, such as tungstic acid, to form the oxirane ring. The reaction conditions usually involve a temperature range of 0-25°C and a pH of around 7-8 to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification steps such as crystallization and recrystallization are employed to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-(carboxymethyl)oxirane-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction of the carboxylic acid groups can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-(carboxymethyl)oxirane-2,3-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other materials with specific properties
Mécanisme D'action
The mechanism of action of 2-(carboxymethyl)oxirane-2,3-dicarboxylic acid involves its ability to react with various nucleophiles and electrophiles. The oxirane ring is highly reactive and can undergo ring-opening reactions, leading to the formation of new bonds and functional groups. This reactivity is exploited in various chemical and biological processes, where the compound can act as an intermediate or a catalyst .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxirane-2,3-dicarboxylic acid: Similar structure but lacks the carboxymethyl group.
2,3-epoxysuccinic acid: Another epoxide with similar reactivity but different substituents.
2,3-quinoline dicarboxylic acid: Contains a quinoline ring instead of an oxirane ring
Uniqueness
2-(carboxymethyl)oxirane-2,3-dicarboxylic acid is unique due to its combination of an oxirane ring and three carboxylic acid groups. This structure imparts distinct reactivity and makes it a versatile compound for various applications in chemistry, biology, and industry .
Propriétés
Formule moléculaire |
C6H6O7 |
|---|---|
Poids moléculaire |
190.11 g/mol |
Nom IUPAC |
2-(carboxymethyl)oxirane-2,3-dicarboxylic acid |
InChI |
InChI=1S/C6H6O7/c7-2(8)1-6(5(11)12)3(13-6)4(9)10/h3H,1H2,(H,7,8)(H,9,10)(H,11,12) |
Clé InChI |
NEDLLNIZNWRDMG-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)O)C1(C(O1)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




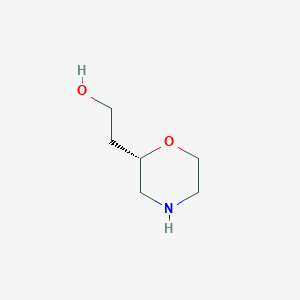
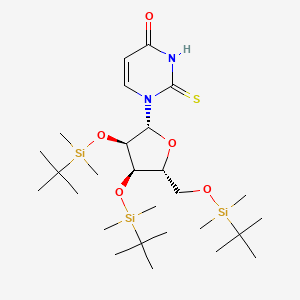
![N-(4-(4-Amino-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-chlorophenyl)benzenesulfonamide](/img/structure/B12940371.png)

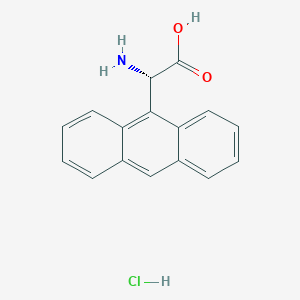
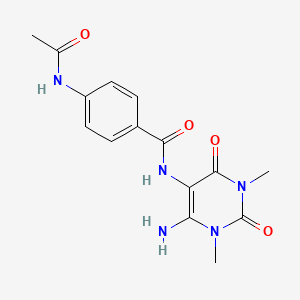
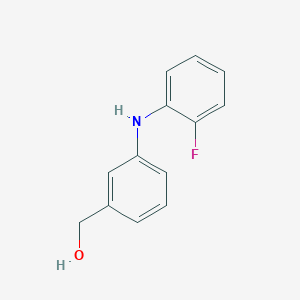
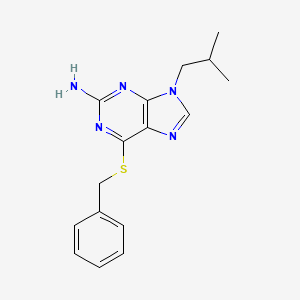
![1,10-bis(2-tert-butyl-4-ethylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12940419.png)
![8-Benzyl-8-azaspiro[4.5]decan-1-one](/img/structure/B12940423.png)
